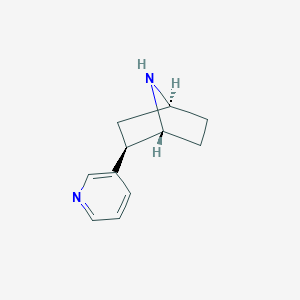
Norchloroepibatidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Norchloroepibatidine, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Imaging
Norchloroepibatidine as a Radiotracer:
this compound has been explored as a potential radiotracer for positron emission tomography (PET) imaging of nAChRs. Its structural modifications allow it to bind selectively to these receptors, making it a promising candidate for studying neurological conditions.
- Case Study: A study evaluated the binding characteristics of [^3H]-labeled this compound in rodent models. The results indicated high specific binding to nAChRs, with significant ratios of specific to nonspecific binding, which are critical for effective imaging agents .
- Data Table: Binding Affinity of this compound Analogues
| Compound | Binding Affinity (nM) | Specific Binding Ratio |
|---|---|---|
| This compound | 0.5 | 15 |
| Fluoro-norchloroepibatidine | 0.3 | 18 |
| Epibatidine | 0.25 | 20 |
Neuropharmacological Research
Antinociceptive Properties:
this compound exhibits potent antinociceptive effects, which have been investigated in preclinical settings. Its mechanism involves modulation of nAChRs, leading to pain relief without the side effects commonly associated with traditional analgesics.
- Case Study: Research demonstrated that this compound administered in rodent models significantly reduced pain responses, indicating its potential as a new class of analgesics .
- Data Table: Antinociceptive Effects in Rodent Models
| Dose (µg/kg) | Pain Response Reduction (%) |
|---|---|
| 0.25 | 10 |
| 0.5 | 30 |
| 1.5 | 50 |
Toxicological Assessments
Safety Profile:
Understanding the safety profile of this compound is crucial before advancing to human trials. Studies have shown that while lower doses are well tolerated, higher doses can lead to significant adverse effects.
- Case Study: A preclinical assessment indicated that doses above 1 µg/kg resulted in mortality and severe cardiovascular responses in rats, highlighting the need for careful dose management in future studies .
- Data Table: Toxicity Observations
| Dose (µg/kg) | Mortality Rate (%) | Cardiovascular Changes Observed |
|---|---|---|
| 0.25 | 0 | None |
| 0.5 | 0 | Mild Increase |
| 1.5 | 30 | Significant Increase |
Potential Therapeutic Applications
Cognitive Enhancement:
Due to its action on nAChRs, this compound may have applications in enhancing cognitive functions and treating neurodegenerative diseases such as Alzheimer’s.
Properties
CAS No. |
155322-26-2 |
|---|---|
Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1R,2R,4S)-2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2/t9-,10+,11+/m0/s1 |
InChI Key |
GYACOUGJSVTBRX-HBNTYKKESA-N |
SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=CC=C3 |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=CC=C3 |
Key on ui other cas no. |
155322-26-2 |
Synonyms |
(1S,2S,4R)-exo-2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane 2-(3-pyridyl)-7-azabicyclo(2.2.1)heptane hydrochloride norchloroepibatidine norchloroepibatidine dihydrochloride, (exo-(+-))-isomer norchloroepibatidine, (1R-exo)-isomer norchloroepibatidine, (endo-(+-))-isomer norchloroepibatidine, (exo-(+-))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















